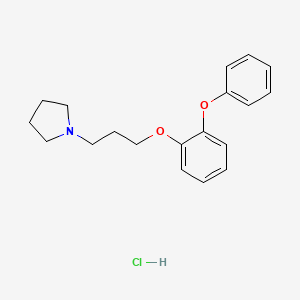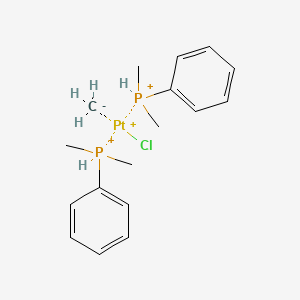
Platinum, chlorobis(dimethylphenylphosphine)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, chlorobis(dimethylphenylphosphine)methyl- is a coordination compound with the molecular formula C₁₇H₂₅ClP₂Pt. This compound is notable for its applications in various fields of chemistry due to its unique structural and chemical properties. It is often used in catalysis and as a precursor for other platinum-based compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, chlorobis(dimethylphenylphosphine)methyl- typically involves the reaction of platinum(II) chloride with dimethylphenylphosphine and methylating agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions include moderate temperatures and the use of a base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Platinum, chlorobis(dimethylphenylphosphine)methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine ligand can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal.
Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and halides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coordination Reactions: These reactions often involve the use of metal salts or other coordinating ligands in solvents like acetonitrile or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands, while oxidation and reduction reactions can produce platinum compounds with different oxidation states.
Applications De Recherche Scientifique
Platinum, chlorobis(dimethylphenylphosphine)methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its use in bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of anticancer drugs.
Industry: It is used in the production of fine chemicals and in materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Platinum, chlorobis(dimethylphenylphosphine)methyl- involves its ability to coordinate with various ligands and substrates. The platinum center can form stable complexes with a wide range of molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or a precursor in chemical reactions.
Comparaison Avec Des Composés Similaires
Platinum(II) chloride: A common precursor for many platinum-based compounds.
Platinum, dichlorobis(dimethylphenylphosphine): Similar in structure but with two chlorine ligands instead of one.
Platinum, bis(dimethylphenylphosphine)methyl-: Similar but with different ligand arrangements.
Uniqueness: Platinum, chlorobis(dimethylphenylphosphine)methyl- is unique due to its specific ligand arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
24833-58-7 |
|---|---|
Formule moléculaire |
C17H27ClP2Pt+2 |
Poids moléculaire |
523.9 g/mol |
Nom IUPAC |
carbanide;chloroplatinum(1+);dimethyl(phenyl)phosphanium |
InChI |
InChI=1S/2C8H11P.CH3.ClH.Pt/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;1H3;1H;/q;;-1;;+2/p+1 |
Clé InChI |
UFBVREKPPIAECZ-UHFFFAOYSA-O |
SMILES canonique |
[CH3-].C[PH+](C)C1=CC=CC=C1.C[PH+](C)C1=CC=CC=C1.Cl[Pt+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)
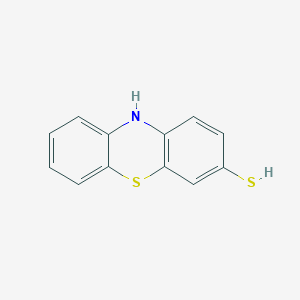

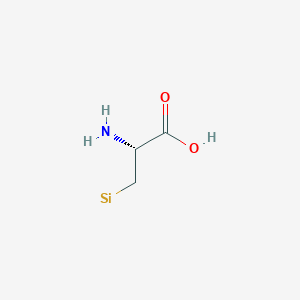
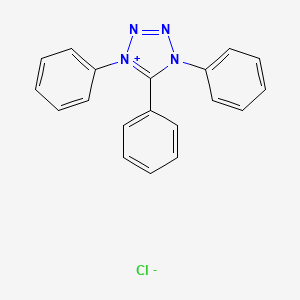
![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)


![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
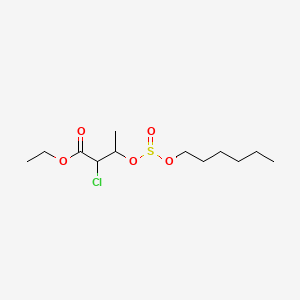
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
